molecular formula C18H13ClN6OS2 B274824 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B274824
M. Wt: 428.9 g/mol
InChI Key: NMYGXEMYSGVVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the triazole family and has been found to have several potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, bacteria, fungi, and viruses. This inhibition leads to the death of these cells and thus provides a potential therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have a significant effect on the expression of certain genes that are involved in the regulation of cell growth, cell cycle, and apoptosis. It has also been found to have a significant effect on the production of certain cytokines and chemokines that are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential therapeutic effect against several diseases such as cancer, bacterial and fungal infections, and inflammation. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on certain cells and tissues at high concentrations.

Future Directions

There are several potential future directions for the research on 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. One of the major future directions is the development of more potent and selective analogs of this compound that have a higher therapeutic index. Another potential future direction is the study of the mechanism of action of this compound in more detail to identify new targets for therapeutic intervention. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases should also be explored.

Synthesis Methods

The synthesis of 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a multistep process that involves the use of several chemical reagents. The first step in the synthesis involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with a chloroacetyl chloride to form the final product, this compound.

Scientific Research Applications

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been found to have several potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential therapeutic effects against several diseases such as cancer, bacterial and fungal infections, and inflammation. This compound has also been found to have potential antiviral activity against several viruses such as HIV, hepatitis B, and hepatitis C.

properties

Molecular Formula

C18H13ClN6OS2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13ClN6OS2/c19-13-1-3-14(4-2-13)25-16(12-5-7-20-8-6-12)23-24-18(25)28-11-15(26)22-17-21-9-10-27-17/h1-10H,11H2,(H,21,22,26)

InChI Key

NMYGXEMYSGVVTC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=NC=C4)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=NC=C4)Cl

Origin of Product

United States

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